3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-3-19(23)22-10-4-5-13-6-7-14(11-17(13)22)21-27(24,25)15-8-9-18(26-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKLKZFSVSLWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS No. 946211-21-8) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.4 g/mol. The structure features a sulfonamide group, a fluorine atom, and a methoxy group, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit tumor growth in various cancer cell lines. The specific compound may interact with key cellular pathways involved in cancer progression.
- Inhibition of Cell Proliferation : The compound may inhibit cell cycle progression by targeting specific kinases involved in cell division.
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored through molecular docking studies. These studies suggest strong binding affinity to enzymes such as urease and various kinases, which are critical in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme inhibition | Binding to urease and kinases |
Study 1: Anticancer Efficacy
A recent study evaluated the effects of similar tetrahydroquinoline derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting that the target compound may exhibit comparable efficacy.
Study 2: Antimicrobial Testing
In vitro testing against various bacterial strains demonstrated that related sulfonamide compounds were effective at low concentrations. This suggests potential for the target compound in treating bacterial infections, although specific data on this compound is still required.
Scientific Research Applications
The compound 3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and patents.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the modulation of protein kinase activity has been linked to the inhibition of cancer cell proliferation. The sulfonamide moiety can enhance interactions with target enzymes involved in cancer progression, making this compound a potential lead for anticancer drug development .
Neuropharmacology
The tetrahydroquinoline scaffold is known for its neuroprotective effects. Compounds derived from this structure have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotection against oxidative stress . Research into the specific interactions of this compound with neurotransmitter receptors could yield valuable insights into its potential therapeutic uses.
Antimicrobial Properties
Sulfonamides are well-documented for their antimicrobial activity. The incorporation of the 3-fluoro and 4-methoxy groups may enhance the efficacy of this compound against various bacterial strains. Preliminary studies suggest that modifications to the sulfonamide structure can improve antibacterial potency and spectrum .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes could be explored further. Enzyme assays have indicated that similar compounds can effectively inhibit enzymes involved in metabolic pathways related to cancer and inflammation. This opens avenues for research into its potential as an anti-inflammatory or analgesic agent .
Table 1: Comparison of Biological Activities
Table 2: Potential Targets
| Target Type | Mechanism of Action | Potential Outcomes |
|---|---|---|
| Protein Kinases | Modulation of enzymatic activity | Cancer inhibition |
| Neurotransmitter Receptors | Interaction leading to neuroprotection | Neurodegeneration prevention |
| Bacterial Enzymes | Inhibition leading to antimicrobial effects | Infection control |
Case Study 1: Anticancer Efficacy
In a study examining a related compound, researchers found that it significantly reduced tumor growth in xenograft models by inhibiting specific protein kinases involved in cell proliferation. This suggests that our compound may also share similar properties and warrants further investigation.
Case Study 2: Neuroprotective Effects
A related tetrahydroquinoline derivative was tested in models of oxidative stress-induced neuronal damage, demonstrating a marked improvement in cell viability and reduced apoptosis rates. This indicates the potential for our compound to provide similar neuroprotective benefits.
Comparison with Similar Compounds
Key Observations:
The 4-methoxy group may balance solubility and membrane permeability, as seen in other sulfonamide drugs.
Tetrahydroquinoline Modifications: The 1-propionyl group increases lipophilicity compared to the 1-(2-methoxyethyl) group in the chloro analog (), which could influence metabolic stability . The 2-oxo group in 24 introduces a hydrogen-bond acceptor, critical for CA interactions .
Physicochemical Data:
- Melting Points : High melting points (>220°C) are common in sulfonamide analogs (e.g., 236–300°C in ), indicating strong intermolecular forces .
- Solubility : The 4-methoxy group may improve aqueous solubility compared to purely hydrophobic analogs.
Computational and Crystallographic Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
